molecular formula C9H13Cl2N3O B13964029 4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride

4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B13964029
M. Wt: 250.12 g/mol
InChI Key: FUDMSAIOBPQFPN-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-chloropyrimidine with piperidin-3-ol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dechlorinated pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 2-(Piperidin-4-yl)pyrimidine hydrochloride
  • 3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride

Comparison: 4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H13Cl2N3O

Molecular Weight

250.12 g/mol

IUPAC Name

4-chloro-2-piperidin-3-yloxypyrimidine;hydrochloride

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-3-5-12-9(13-8)14-7-2-1-4-11-6-7;/h3,5,7,11H,1-2,4,6H2;1H

InChI Key

FUDMSAIOBPQFPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC=CC(=N2)Cl.Cl

Origin of Product

United States

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